5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

5-Chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide (CAS 1797084-89-9; molecular formula C18H19ClN4O2; MW 358.83 g/mol) is a synthetic small molecule built on a pyrazolo[1,5-a]pyrimidine core connected via a propyl linker to a 5-chloro-2-methoxybenzamide moiety. This scaffold is characteristic of inhibitors targeting cyclin-dependent kinases (CDKs), a class validated in oncology.

Molecular Formula C18H19ClN4O2
Molecular Weight 358.83
CAS No. 1797084-89-9
Cat. No. B2713722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
CAS1797084-89-9
Molecular FormulaC18H19ClN4O2
Molecular Weight358.83
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C18H19ClN4O2/c1-12-8-17-21-10-13(11-23(17)22-12)4-3-7-20-18(24)15-9-14(19)5-6-16(15)25-2/h5-6,8-11H,3-4,7H2,1-2H3,(H,20,24)
InChIKeyRYVPYBCFWYWGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide (CAS 1797084-89-9): Chemical Identity and Kinase-Targeted Scaffold Overview


5-Chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide (CAS 1797084-89-9; molecular formula C18H19ClN4O2; MW 358.83 g/mol) is a synthetic small molecule built on a pyrazolo[1,5-a]pyrimidine core connected via a propyl linker to a 5-chloro-2-methoxybenzamide moiety [1]. This scaffold is characteristic of inhibitors targeting cyclin-dependent kinases (CDKs), a class validated in oncology [2]. The compound is referenced in the patent family US20040209878 / US8673924 (Schering Corporation / Pharmacopeia, Inc.), which describes pyrazolo[1,5-a]pyrimidine-based CDK inhibitors [3]. It is currently offered exclusively for non-human, preclinical research use.

Why Generic Substitution of 5-Chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide Fails: Subtype Selectivity and Linker Geometry


Pyrazolo[1,5-a]pyrimidine benzamides are not functionally interchangeable. Even closely related analogs differ substantially in kinase selectivity profiles, potency, and physicochemical properties. For example, within the Schering CDK inhibitor series, the specific substitution pattern on the benzamide ring (5-chloro-2-methoxy vs. 3-trifluoromethyl or 4-cyano) dictates CDK isoform selectivity, while the linker type (propyl vs. ethynyl vs. direct attachment) governs target engagement geometry and oral bioavailability [1]. The compound's 5-chloro-2-methoxy substitution confers a distinct electronic and steric profile that cannot be replicated by generic analogs, making blind substitution a source of irreproducible pharmacological results [2].

Quantitative Evidence Guide: Differentiating 5-Chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide from Structural Analogs


Structural Differentiation: 5-Chloro-2-Methoxy Benzamide Substitution vs. Unsubstituted or Mono-Substituted Analogs

The target compound bears a distinctive 5-chloro-2-methoxy disubstitution on the benzamide ring. In contrast, the closest commercially catalogued analog, 2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide, carries a single 2-ethoxy substituent (MW ~340.4 Da, ClogP ~2.8) . The 5-chloro-2-methoxy pattern introduces an electron-withdrawing chlorine atom that increases the benzamide carbonyl electrophilicity and modulates hinge-binding interactions, while the 2-methoxy group provides a hydrogen-bond acceptor capable of engaging the kinase hinge region. The combined effect is a 0.96 logP unit increase in calculated lipophilicity relative to the unsubstituted benzamide analog (ClogP 4.06 vs. ~3.1) [1], which predicts altered membrane permeability and tissue distribution.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Linker Geometry: Propyl Spacer vs. Ethynyl Linker Impact on Kinase Selectivity

The target compound utilizes a saturated propyl linker (-CH2-CH2-CH2-) connecting the pyrazolo[1,5-a]pyrimidine core to the benzamide group. In the published DDR1 inhibitor series, the ethynyl-linked analog 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide achieved a DDR1 IC50 of 6.8 nM but exhibited >100-fold selectivity over CDK2 [1]. The saturated propyl linker in the target compound provides additional rotational degrees of freedom (5 rotatable bonds in the linker region vs. 2 for the ethynyl linker), which is predicted to alter the binding pose within the kinase active site. This difference is critical: ethynyl linkers confer rigidity favorable for DDR1, while propyl linkers may favor CDK isoform engagement as evidenced in the patent family US20040209878 [2].

Kinase Selectivity DDR1 Inhibition Linker Optimization

Kinase Inhibition Profile: Class-Level CDK Activity vs. Pan-Kinase Promiscuity of Generic Pyrazolo[1,5-a]pyrimidines

Within the pyrazolo[1,5-a]pyrimidine class, the benchmark compound BS-194 (4k) demonstrates potent multi-CDK inhibition with IC50 values of 3 nM (CDK2), 30 nM (CDK1), 30 nM (CDK5), 250 nM (CDK7), and 90 nM (CDK9) [1]. BS-194 features a 2-methyl substituent on the pyrazolo[1,5-a]pyrimidine core, identical to the target compound. In contrast, the same core scaffold with a 3-trifluoromethylbenzamide (B-Raf IN 1) shows a completely different inhibition profile: B-Raf IC50 = 24 nM with no reported CDK activity . This demonstrates that the benzamide substitution pattern on the 2-methylpyrazolo[1,5-a]pyrimidine core is the primary determinant of kinase selectivity. The target compound's 5-chloro-2-methoxy pattern is structurally distinct from both BS-194 and B-Raf IN 1, predicting a unique selectivity fingerprint.

CDK Inhibition Kinase Profiling Cancer Therapeutics

Procurement Traceability: Single-Source Synthesis vs. Multi-Vendor Generic Pyrazolo[1,5-a]pyrimidines

The target compound is distinguishable from widely available generic pyrazolo[1,5-a]pyrimidine building blocks by its specific CAS registry number (1797084-89-9) and InChI Key (RYVPYBCFWYWGSA-UHFFFAOYSA-N). While generic analogs such as 3-pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine (CAS 861249-77-6) are available from multiple vendors , the fully elaborated 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is catalogued by a limited number of specialty suppliers. No bioactivity data, purity certificates, or analytical characterization beyond basic identity (MW, formula) have been published in peer-reviewed literature or public databases (ChEMBL, PubChem BioAssay) as of May 2026 [1]. Researchers must independently verify identity and purity upon procurement.

Chemical Procurement Compound Identity Verification Research Reproducibility

Predicted ADME Differentiation: Lipophilicity-Driven Permeability vs. Polar Pyrazolo[1,5-a]pyrimidine Carboxamides

The target compound's calculated logP of 4.06 [1] places it at the upper boundary of Lipinski-compliant oral drug space, exceeding the logP of both BS-194 (calculated logP ~2.1) and the unsubstituted benzamide analog (calculated logP ~3.1). This elevated lipophilicity, driven by the chloro and methoxy substituents, predicts higher passive membrane permeability but also potentially higher metabolic clearance and plasma protein binding. The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor (amide NH), yielding a topological polar surface area (TPSA) of approximately 73 Ų, which is favorable for blood-brain barrier penetration relative to more polar pyrazolo[1,5-a]pyrimidine carboxamides (TPSA > 90 Ų) [2]. These properties position the compound for intracellular target engagement studies where membrane permeability is rate-limiting.

ADME Prediction Drug-Likeness Lipophilicity

Optimal Research Application Scenarios for 5-Chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide


Kinase Selectivity Panel Screening Against CDK and Non-CDK Targets

Deploy the compound in broad kinase profiling panels (e.g., Eurofins KinaseProfiler, DiscoverX scanMAX) to map its selectivity fingerprint against 100+ kinases, with particular emphasis on CDK family members (CDK1, 2, 5, 7, 9) where closely related pyrazolo[1,5-a]pyrimidine analogs are known to be active [1]. The 5-chloro-2-methoxy substitution pattern has not been profiled in published kinase panels, providing an opportunity to identify novel kinase targets or selectivity windows inaccessible to existing compounds such as BS-194. Include B-Raf (wild-type and V600E) as a counterscreen, given that certain benzamide substitutions on this scaffold redirect activity toward B-Raf [2].

Structure-Activity Relationship (SAR) Expansion for CDK Inhibitor Lead Optimization

Use the compound as a key reference point in SAR studies exploring the benzamide ring substitution space of 2-methylpyrazolo[1,5-a]pyrimidine-based CDK inhibitors. Compare directly against the 2-ethoxy analog and 4-cyano analog to quantify the contribution of 5-chloro and 2-methoxy groups to biochemical potency, cellular antiproliferative activity, and ADME properties [1]. The propyl linker geometry can be benchmarked against ethynyl-linked DDR1 inhibitors to confirm CDK vs. DDR1 selectivity preferences [2].

Cellular Permeability and Intracellular Target Engagement Studies

Leverage the compound's elevated calculated lipophilicity (ClogP 4.06) in cellular permeability assays (Caco-2, MDCK, or PAMPA) to determine whether enhanced passive diffusion translates to improved intracellular target engagement relative to more polar pyrazolo[1,5-a]pyrimidine carboxamides [1]. Pair with cellular thermal shift assays (CETSA) or NanoBRET target engagement assays in cancer cell lines to correlate permeability with direct target binding, establishing whether the 5-chloro-2-methoxy pattern optimizes cellular activity.

In Vivo Pharmacokinetic and Tolerability Profiling in Rodent Models

Following establishment of in vitro potency and selectivity, evaluate oral bioavailability, clearance, volume of distribution, and maximum tolerated dose in mouse or rat models. The predicted TPSA of ~73 Ų and moderate molecular weight (358.83 Da) suggest potential for oral absorption, but the high ClogP warrants monitoring of metabolic stability and plasma protein binding [1]. Benchmark against BS-194, which demonstrated oral antitumor efficacy in human tumor xenografts, to determine whether the differentiated benzamide substitution pattern retains or improves upon the in vivo profile of the CDK inhibitor class [2].

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